molecular formula C₃₄H₃₉N₃O₇ B1144428 1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Phenylmethyl Ester CAS No. 145435-28-5

1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Phenylmethyl Ester

Cat. No.: B1144428
CAS No.: 145435-28-5
M. Wt: 601.69
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Description

1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Phenylmethyl Ester is a complex organic compound with the molecular formula C34H39N3O7 and a molecular weight of 601.69 g/mol. This compound is often used as a building block in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Phenylmethyl Ester typically involves the protection of amino groups in lysine and the esterification of proline. The reaction conditions often include the use of solvents such as acetone, chloroform, and methanol. The process may involve multiple steps, including the use of protecting groups like phenylmethoxycarbonyl to prevent unwanted reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers and high-throughput techniques can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Phenylmethyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Phenylmethyl Ester has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive peptides.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Phenylmethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline: Lacks the phenylmethyl ester group.

    1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-alanine: Contains alanine instead of proline.

    1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-valine: Contains valine instead of proline.

Uniqueness

1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Phenylmethyl Ester is unique due to its specific combination of protecting groups and ester functionality, which makes it particularly useful in peptide synthesis and as a versatile building block in organic chemistry.

Properties

CAS No.

145435-28-5

Molecular Formula

C₃₄H₃₉N₃O₇

Molecular Weight

601.69

Origin of Product

United States

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